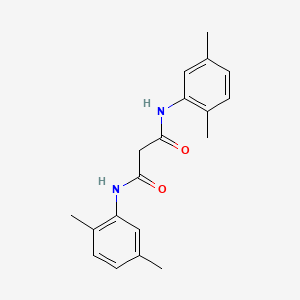
4-Amino-2,5-dichlorobenzene-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2,5-dichlorobenzene-1-sulfonyl fluoride is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of two chlorine atoms, one fluorine atom, and a sulphonyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,5-dichlorobenzene-1-sulfonyl fluoride typically involves multiple steps, including nitration, reduction, diazotization, and fluorination reactions. The general synthetic route can be summarized as follows:
Nitration Reaction: The starting material, 2,5-dichloroaniline, undergoes nitration to introduce a nitro group.
Reduction Reaction: The nitro group is then reduced to an amino group.
Diazotization Reaction: The amino group is converted to a diazonium salt.
Fluorination Reaction: The diazonium salt is treated with a fluorinating agent to introduce the fluorine atom.
Sulphonylation Reaction: Finally, the compound is sulphonylated to introduce the sulphonyl group.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reagents. The use of catalysts and phase transfer agents can also enhance the efficiency of the reactions.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-2,5-dichlorobenzene-1-sulfonyl fluoride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulphones or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulphonyl group to a sulfoxide or sulfide.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulphones, while reduction can produce sulfoxides or sulfides. Substitution reactions can lead to a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-Amino-2,5-dichlorobenzene-1-sulfonyl fluoride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Amino-2,5-dichlorobenzene-1-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
4-Amino-2,5-dichlorobenzene-1-sulfonyl fluoride can be compared with other similar compounds, such as:
2,5-Dichloroaniline: Lacks the fluorine and sulphonyl groups, making it less reactive in certain chemical reactions.
4-Fluoroaniline: Lacks the chlorine and sulphonyl groups, resulting in different chemical properties and reactivity.
2,5-Dichloro-4-fluoroaniline: Lacks the sulphonyl group, which affects its chemical behavior and applications.
The uniqueness of this compound lies in the combination of chlorine, fluorine, and sulphonyl groups, which confer distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C6H4Cl2FNO2S |
|---|---|
Peso molecular |
244.07 g/mol |
Nombre IUPAC |
4-amino-2,5-dichlorobenzenesulfonyl fluoride |
InChI |
InChI=1S/C6H4Cl2FNO2S/c7-3-2-6(13(9,11)12)4(8)1-5(3)10/h1-2H,10H2 |
Clave InChI |
ROQLZHMPKLDLQN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1Cl)S(=O)(=O)F)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-hydroxy-2,2-dimethyl-3,8-dihydroimidazo[1,2-a]pyrimidin-7-one](/img/structure/B8587557.png)





![2-(2,3-Dihydro-2-oxo-1H-benzo[d]imidazol-5-yl)propanoic acid](/img/structure/B8587627.png)



